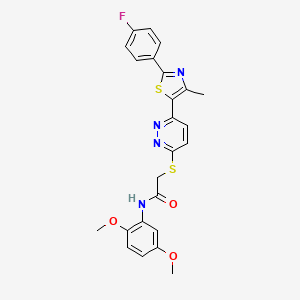

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3S2/c1-14-23(34-24(26-14)15-4-6-16(25)7-5-15)18-9-11-22(29-28-18)33-13-21(30)27-19-12-17(31-2)8-10-20(19)32-3/h4-12H,13H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGJDYNVOGTOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. The key components include:

- 2,5-Dimethoxyphenyl group : Known for its potential psychoactive effects.

- Thioacetamide linkage : Often associated with various biological activities.

- Pyridazin and thiazole moieties : These heterocycles are frequently involved in antimicrobial and anticancer activities.

Biological Activity Overview

- Antimicrobial Activity

- Anticancer Potential

- Neuropharmacological Effects

The biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Compounds with thiazole or pyridazine rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : The dimethoxyphenyl moiety may interact with neurotransmitter receptors, affecting neuronal signaling pathways.

Case Studies

- Antibacterial Efficacy

- Cancer Cell Line Studies

Data Tables

Scientific Research Applications

Structural Features

The compound features:

- A dimethoxyphenyl moiety that enhances solubility and biological activity.

- A pyridazine core linked through a thioacetamide group, which is crucial for its reactivity and interaction with biological targets.

- A fluorophenyl group that may influence the compound's pharmacokinetic properties.

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance its efficacy against various diseases.

Case Studies

Recent studies have explored its potential as an anti-cancer agent. For instance, compounds with similar structures have been reported to exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | T47D (Breast Cancer) | 43.4 |

| Compound B | HCT-116 (Colon Cancer) | 6.2 |

These findings indicate that modifications in the triazole structure can lead to enhanced anti-cancer activity .

The compound's biological activity is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the triazole moiety is significant for enhancing anti-cancer and anti-inflammatory properties.

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure makes it suitable for developing new materials with distinct properties.

Industrial Applications

Due to its stability and reactivity, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it a candidate for various industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, the thioacetamide moiety can be introduced by reacting a pyridazine-thiol intermediate with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, and purification involves precipitation with water . Optimization may include adjusting solvent polarity, temperature, and stoichiometry of reactants.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Verify methoxy groups (δ ~3.7–3.9 ppm for OCH₃), fluorophenyl aromatic protons (split patterns due to para-substitution), and thiazole/pyridazine ring protons.

- IR : Identify characteristic peaks for C=O (acetamide, ~1650–1700 cm⁻¹) and C-S (thioether, ~600–700 cm⁻¹).

- HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ or [M+Na]⁺ ions). Cross-referencing with analogous compounds (e.g., thiazole-pyridazine hybrids) is critical .

Q. What preliminary assays are suitable for evaluating the compound's bioactivity (e.g., enzyme inhibition or receptor binding)?

- Methodology :

- In vitro enzyme assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions) to measure inhibition kinetics.

- Binding studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for target receptors.

- Cellular assays : Test cytotoxicity and downstream signaling effects in relevant cell lines (e.g., cancer or microbial models) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-analysis : Compare experimental conditions (e.g., assay pH, temperature, solvent systems) from conflicting studies. Variability in DMSO concentration or cell passage number often explains discrepancies.

- Dose-response validation : Replicate key experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural analogs : Synthesize derivatives to isolate pharmacophore contributions and rule out off-target effects .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology :

- QSAR modeling : Train models using datasets of structurally similar compounds with known ADME profiles.

- Molecular dynamics (MD) simulations : Predict solubility via solvation free energy calculations.

- CYP450 docking : Use AutoDock Vina or Schrödinger to assess metabolic liability by simulating interactions with cytochrome P450 enzymes .

Q. How can reaction path search methods (e.g., quantum chemical calculations) improve the synthesis of this compound?

- Methodology :

- Transition state analysis : Identify energetically favorable pathways for key steps (e.g., thioether bond formation) using Gaussian or ORCA software.

- Machine learning (ML) : Apply tools like ChemRouter to predict optimal catalysts/solvents based on reaction descriptors (e.g., Hammett constants) .

Q. What experimental design principles minimize variability in biological assays for this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., cell density, serum concentration).

- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize batch effects.

- Blinded analysis : Assign compound handling and data collection to different team members to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.